

(R)-1-N-Boc-3-cyanopiperazine CAS number and structure

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Compound of Interest

Compound Name: (R)-1-N-Boc-3-Cyanopiperazine

Cat. No.: B037132

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Technical Guide: (R)-1-N-Boc-3-cyanopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-N-Boc-3-cyanopiperazine, a chiral piperazine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, piperazine core, combined with the presence of a nitrile group and a stereocenter, makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, providing a versatile handle for molecular elaboration. Chiral piperazines are key components in a wide array of pharmaceuticals, and the specific stereochemistry of this compound is crucial for achieving desired pharmacological activity and minimizing off-target effects.

Chemical Identity and Properties

This section summarizes the key chemical identifiers and properties of **(R)-1-N-Boc-3-cyanopiperazine**.

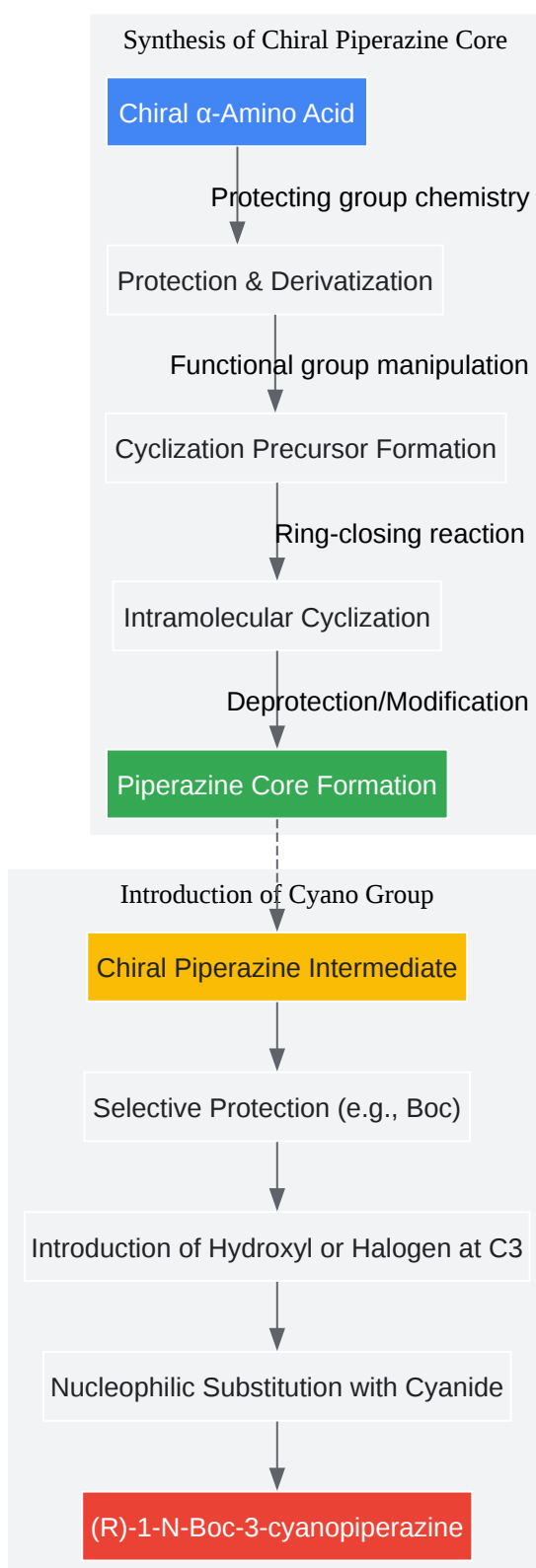
Property	Value
CAS Number	1217791-74-6[1]
Chemical Name	(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate[1]
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₂ [1]
Molecular Weight	211.26 g/mol [1]
Synonyms	(R)-1-N-Boc-3-cyanopiperazine, R-4-N-Boc-2-cyanopiperazine

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of **(R)-1-N-Boc-3-cyanopiperazine** are not extensively documented in publicly available literature, general strategies for the enantioselective synthesis of chiral piperazines can be adapted. These methods often involve the use of chiral starting materials or asymmetric catalysis.

General Synthetic Workflow

A plausible synthetic approach for chiral 3-substituted piperazines often commences from readily available chiral precursors, such as α -amino acids. The following diagram illustrates a conceptual workflow for the synthesis of such compounds.



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Caption: Conceptual workflow for the synthesis of **(R)-1-N-Boc-3-cyanopiperazine**.

Key Experimental Considerations

- **Starting Material:** The choice of a suitable chiral starting material is paramount to establish the desired stereochemistry.
- **Protecting Groups:** Orthogonal protecting group strategies are often necessary to selectively manipulate the different nitrogen atoms of the piperazine ring. The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.
- **Cyclization:** The key ring-forming step must be optimized to ensure high yield and prevent racemization.
- **Purification:** Chromatographic techniques are typically required to isolate the desired product with high purity.

Applications in Drug Development

While specific applications of **(R)-1-N-Boc-3-cyanopiperazine** are not widely reported, its structural motifs are present in numerous biologically active compounds. The piperazine scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, such as an amine or a carboxylic acid, providing a route to a diverse range of analogues for structure-activity relationship (SAR) studies.

The development of robust synthetic routes to chiral building blocks like **(R)-1-N-Boc-3-cyanopiperazine** is a critical enabler for the discovery of new medicines with improved efficacy and safety profiles.

Conclusion

(R)-1-N-Boc-3-cyanopiperazine is a chiral building block with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is limited in the public domain, established methodologies for the synthesis of chiral piperazines provide a solid foundation for its preparation and utilization. Its versatile structure makes it a valuable tool for medicinal chemists aiming to synthesize novel therapeutic agents. Further research into the

applications of this compound is warranted to fully explore its potential in the development of next-generation pharmaceuticals.

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References

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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